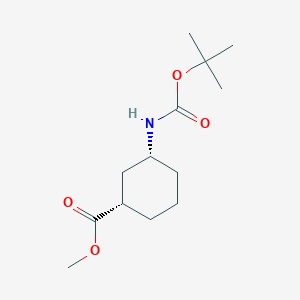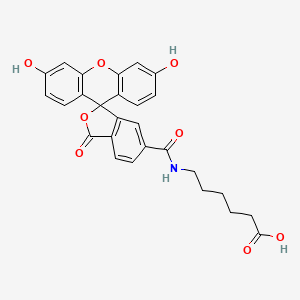
(1S,3R)-Methyl 3-(t-butoxycarbonylamino)cyclohexanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1S,3R)-Methyl 3-(t-butoxycarbonylamino)cyclohexanecarboxylate” is a chemical compound. It is a type of tert-butyloxycarbonyl-protected amino acid . These types of compounds are often used in organic synthesis, particularly in the synthesis of dipeptides .
Synthesis Analysis
The synthesis of this compound involves the use of amino acid ionic liquids (AAILs). A series of room-temperature ionic liquids are prepared from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . The resulting protected AAILs are then used as the starting materials in dipeptide synthesis .Chemical Reactions Analysis
In terms of chemical reactions, the compound is used in dipeptide synthesis. The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide is found to enhance amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformation
(1S,3R)-Methyl 3-(t-butoxycarbonylamino)cyclohexanecarboxylate and its derivatives are pivotal in the field of chemical synthesis, showcasing their utility in constructing complex molecular architectures. Notably, the compound has been utilized in stereo selective synthesis, aimed at mimicking a twisted cis-amide bond, which is essential in the creation of analogs of cyclolinopeptide A (Krajewski, Ciunik, & Siemion, 2001)(source). Additionally, it has been employed in the enantioselective synthesis of intermediates for potent CCR2 antagonists, with a key step involving iodolactamization, highlighting its significance in medicinal chemistry (Campbell et al., 2009)(source).
Organic and Medicinal Chemistry Applications
The compound's versatility extends to organic and medicinal chemistry. Its application in the synthesis of methyl-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate through a Hofmann rearrangement, demonstrates its adaptability in reactions involving a variety of functional groups, including vinyl, cyclopropyl, and nitro groups (Crane, Nichols, Sammakia, & Stengel, 2011)(source). Furthermore, its role in the synthesis of highly selective hydrogenated products, as seen in the production of single diastereomers of certain esters, underscores its importance in achieving stereochemical control in synthesis (Smith et al., 2001)(source).
Advanced Material Synthesis
Moreover, this compound is instrumental in advanced material synthesis. It has been utilized in the formation of fullerene derivatives through Diels–Alder reactions, indicating its potential in the field of materials science and nanotechnology (Ishida et al., 2000)(source).
Mecanismo De Acción
Target of Action
The compound “(1S,3R)-methyl 3-(tert-butoxycarbonylamino)cyclohexanecarboxylate” is a tert-butyloxycarbonyl-protected amino acid derivative . The primary targets of this compound are likely to be enzymes or receptors that interact with amino acids or their derivatives.
Mode of Action
The compound acts as a building block in peptide synthesis . The tert-butyloxycarbonyl (Boc) group serves as a protective group for the amino group during peptide synthesis . This protection prevents unwanted side reactions, allowing for more selective and efficient peptide bond formation .
Biochemical Pathways
The compound is involved in the synthesis of dipeptides . The Boc group is removed under acidic conditions after the peptide bond formation, yielding the desired peptide product . The exact biochemical pathways affected by this compound would depend on the specific peptide being synthesized .
Pharmacokinetics
As a synthetic intermediate, it is primarily used in laboratory settings for peptide synthesis .
Result of Action
The primary result of the action of this compound is the formation of peptide bonds in a controlled and efficient manner . The use of this compound allows for the synthesis of peptides with a high degree of selectivity and yield .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the removal of the Boc group requires acidic conditions . Additionally, the solubility of the compound in various solvents can affect its reactivity and the efficiency of the peptide synthesis . The compound is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .
Propiedades
IUPAC Name |
methyl (1S,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-10-7-5-6-9(8-10)11(15)17-4/h9-10H,5-8H2,1-4H3,(H,14,16)/t9-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEPCDOPYIWFOH-VHSXEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H](C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




carbamate](/img/structure/B6325879.png)






![3-Amino-4-[(1-benzyl-2-methoxy-2-oxoethyl)amino]-4-oxobutanoic acid, 95% (H-DL-Asp-DL-Phe-OMe)](/img/structure/B6325927.png)


